molecular formula C24H22N2O5S B2832805 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898413-70-2

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2832805
CAS No.: 898413-70-2
M. Wt: 450.51
InChI Key: WEWABRWYBJBZOZ-UHFFFAOYSA-N
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Description

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily investigated for its potential as an epigenetic modulator. This compound is structurally characterized by a tetrahydroquinoline scaffold linked to a benzodioxole carboxamide group, a design that suggests targeted protein interaction capabilities. While specific primary literature on this exact molecule is emerging, its core structure is highly analogous to well-known inhibitors of histone deacetylases (HDACs), particularly class I HDAC enzymes Source . HDACs play a critical role in gene expression regulation by removing acetyl groups from histone proteins, and their dysregulation is a hallmark of various cancers and other diseases Source . Researchers utilize this compound to probe the biological consequences of HDAC inhibition in cellular models, studying its effects on cell cycle arrest, induction of apoptosis, and differentiation. Its research value is further amplified by the tosyl-protected nitrogen, which may influence its pharmacokinetic properties and selectivity, making it a valuable tool compound for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for hematological malignancies and solid tumors. The benzodioxole moiety, commonly found in bioactive natural products, may contribute to additional pharmacological interactions, broadening its investigative scope beyond epigenetics into areas such as neuroinflammation and metabolic disorders.

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-16-4-9-20(10-5-16)32(28,29)26-12-2-3-17-6-8-19(14-21(17)26)25-24(27)18-7-11-22-23(13-18)31-15-30-22/h4-11,13-14H,2-3,12,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWABRWYBJBZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects . The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural Differences :

  • S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) and S9229 ((R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide) lack the tetrahydroquinoline-tosyl group. Instead, they feature branched alkyl chains (heptan-4-yl or methoxy-methylpentyl) attached to the benzamide nitrogen.

Functional Differences :

  • Activity: S807 and S9229 are potent umami receptor agonists, achieving flavor-enhancing effects at concentrations 1,000-fold lower than monosodium glutamate (MSG).
Parameter S807 Target Compound
Core Structure Benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide
Substituent Heptan-4-yl 1-Tosyl-tetrahydroquinolin-7-yl
Bioactivity Umami receptor agonist Undetermined
Metabolic Stability Rapid oxidative metabolism Unknown

Antidiabetic and Anticancer Benzodioxole Derivatives

Structural Differences :

  • IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) and IId (N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide) replace the tetrahydroquinoline group with substituted phenyl rings.

Functional Differences :

  • IIc : Exhibits α-amylase inhibitory activity (IC₅₀ = 18.3 µM) and significant hypoglycemic effects in streptozotocin-induced diabetic mice, likely due to the electron-withdrawing trifluoromethyl group enhancing enzyme interaction .
  • IId: Demonstrates anticancer activity against HeLa and HepG2 cells (IC₅₀ = 26.59–65.16 µM), attributed to the phenoxy group’s role in inducing cytotoxicity .
Parameter IIc IId Target Compound
Substituent 3-Trifluoromethylphenyl 4-(2-Methoxyphenoxy)phenyl 1-Tosyl-tetrahydroquinolin-7-yl
Bioactivity Antidiabetic (α-amylase inhibition) Anticancer (HeLa/HepG2) Undetermined
Key Functional Group CF₃ Methoxyphenoxy Tosyl-tetrahydroquinoline

Cardiovascular Agents (MDC and ADC)

Structural Differences :

  • MDC (N-(4-methoxybenzyl)-6-nitrobenzo[1,3]dioxole-5-carboxamide) and ADC (N-(3-acetylphenyl)-6-nitrobenzo[1,3]dioxole-5-carboxamide) introduce nitro groups at the 6-position of the benzodioxole ring.

Functional Differences :

  • Physicochemical Properties : MDC and ADC have energy gaps of 3.54 eV and 3.96 eV, respectively, as calculated by density functional theory (DFT). These values suggest distinct electronic profiles compared to the target compound, which may influence redox activity or binding kinetics .
  • Applications : Proposed as cardiovascular preventive agents, contrasting with the target compound’s undefined therapeutic role .
Parameter MDC ADC Target Compound
Substituent 4-Methoxybenzyl 3-Acetylphenyl 1-Tosyl-tetrahydroquinolin-7-yl
Key Modification 6-Nitro group 6-Nitro group Unmodified benzodioxole
Energy Gap (DFT) 3.54 eV 3.96 eV Undetermined

STING Agonist (BNBC)

Structural Differences :

  • BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) incorporates a bromine atom at the 6-position and a naphthyl group instead of the tetrahydroquinoline-tosyl moiety.

Functional Differences :

  • Bioactivity : BNBC activates the STING (stimulator of interferon genes) pathway, a mechanism absent in the target compound’s reported profile. The bromine and naphthyl groups are critical for STING binding .
Parameter BNBC Target Compound
Substituent 6-Bromo, N-naphthyl 1-Tosyl-tetrahydroquinolin-7-yl
Bioactivity STING agonist Undetermined

Biological Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural combination of a tosyl group, a tetrahydroquinoline moiety, and a benzo[d][1,3]dioxole ring system. Its IUPAC name is N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide. The molecular formula is C24H22N2O5SC_{24}H_{22}N_{2}O_{5}S, and it has a molecular weight of approximately 450.55 g/mol.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways.
  • Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. For instance:

  • Mycobacterium tuberculosis : Preliminary studies suggest that it exhibits significant activity against this bacterium, potentially serving as a lead compound for tuberculosis treatment.

Anticancer Potential

This compound has been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

Neuroprotective Effects

Research indicates potential neuroprotective effects:

  • Neurodegenerative Diseases : The compound may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindingsReference
Study 1Demonstrated antimicrobial activity against Mycobacterium tuberculosis (MIC = 6.16 μM).
Study 2Showed significant inhibition of cancer cell proliferation in vitro.
Study 3Indicated neuroprotective effects in models of oxidative stress.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other tetrahydroquinoline derivatives:

Compound NameStructureKey Features
4-Fluoro-N-(1-methylsulfonyl)-1,2,3,4-tetrahydroquinolineC17H20FNO3SContains a methylsulfonyl group instead of tosyl
N-(1-Tosyl)-tetrahydroquinolineC15H17N2O2SLacks fluorine and methyl groups; simpler structure

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide, and how are intermediates purified?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation of benzo[d][1,3]dioxole derivatives with tetrahydroquinoline intermediates. For example, thiadiazole or triazole intermediates (common in related compounds) are coupled under reflux conditions using solvents like DMF or THF. Catalysts (e.g., triethylamine) and coupling agents (e.g., DCC) are often employed .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate intermediates. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • Techniques :

  • 1H/13C NMR : Look for aromatic protons (δ 6.5–7.5 ppm) from the benzo[d][1,3]dioxole and tetrahydroquinoline moieties. The tosyl group’s methyl protons appear as a singlet near δ 2.4 ppm .
  • IR Spectroscopy : Confirm carboxamide C=O stretches (~1640–1680 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Related benzodioxole-carboxamides show stability in neutral to slightly acidic conditions but hydrolyze in strongly basic media due to cleavage of the dioxole ring .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the tosyl group into the tetrahydroquinoline scaffold?

  • Optimization Strategies :

  • Solvent Selection : Use anhydrous DCM or THF to minimize side reactions.
  • Temperature Control : Tosylation reactions often require low temperatures (0–5°C) to prevent sulfonate ester formation.
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance reactivity of the sulfonyl chloride .
    • Yield Analysis : Compare yields under varying conditions using DOE (Design of Experiments) to identify critical parameters .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?

  • Approach :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve bioavailability.
  • Metabolic Stability : Perform hepatic microsome assays to identify metabolic hotspots (e.g., oxidation of the tetrahydroquinoline ring) .
  • Pharmacokinetic Profiling : Compare plasma half-life (t½) and tissue distribution in rodent models to adjust dosing regimens .

Q. How can structure-activity relationship (SAR) studies guide modifications to improve target selectivity?

  • SAR Design :

  • Core Modifications : Replace the tosyl group with alternative sulfonamides (e.g., mesyl or acetyl) to reduce off-target effects.
  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., nitro) on the benzodioxole ring to enhance binding affinity, as seen in analogous compounds .
    • Validation : Test analogs in enzyme inhibition assays (e.g., kinase panels) and use molecular docking to predict binding modes .

Q. What computational methods are effective for predicting interactions between this compound and biological targets?

  • Methods :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .
    • Validation : Cross-validate predictions with SPR (Surface Plasmon Resonance) binding assays .

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